molecular formula C16H14ClNO4 B5695213 Methyl 4-[2-(2-chloroanilino)-2-oxoethoxy]benzoate

Methyl 4-[2-(2-chloroanilino)-2-oxoethoxy]benzoate

Cat. No.: B5695213
M. Wt: 319.74 g/mol
InChI Key: KLYMJYIBHMFAHN-UHFFFAOYSA-N
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Description

Methyl 4-[2-(2-chloroanilino)-2-oxoethoxy]benzoate is an organic compound with the molecular formula C17H14ClNO4. It is a derivative of benzoic acid and contains a chloroaniline moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(2-chloroanilino)-2-oxoethoxy]benzoate typically involves the reaction of 2-chloroaniline with methyl 4-hydroxybenzoate in the presence of a suitable coupling agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating and purification steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(2-chloroanilino)-2-oxoethoxy]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed .

Scientific Research Applications

Methyl 4-[2-(2-chloroanilino)-2-oxoethoxy]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[2-(2-chloroanilino)-2-oxoethoxy]benzoate involves its interaction with specific molecular targets. The chloroaniline moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s effects are mediated through binding to active sites or allosteric sites on target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[2-(2-chloroanilino)-2-oxoethoxy]benzoate is unique due to its specific substitution pattern and the presence of the chloroaniline moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets .

Properties

IUPAC Name

methyl 4-[2-(2-chloroanilino)-2-oxoethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-21-16(20)11-6-8-12(9-7-11)22-10-15(19)18-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYMJYIBHMFAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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